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Abstract

Atractylenolide | (ATT-I), a natural sesquiterpene lactone, has emerged as a valuable
chemical tool for studying the function of the immunoproteasome, a critical component of the
cellular antigen processing machinery. ATT-1 enhances the immunoproteasome's catalytic
activity by directly binding to the 26S subunit, non-ATPase 4 (PSMD4).[1][2] This potentiation of
immunoproteasome function leads to increased antigen presentation via MHC class |
molecules, thereby augmenting the cytotoxic response of CD8+ T cells against target cells.[1]
[2] Beyond its effects on the immunoproteasome, ATT-1 also exhibits anti-inflammatory
properties by modulating key signaling pathways, including TLR4/NF-kB, PI3K/Akt, and MAPK,
resulting in the reduced production of pro-inflammatory cytokines such as TNF-a and IL-6.[3][4]
These characteristics make Atractylenolide I a powerful tool for research in immunology,
oncology, and neuroinflammation.
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Table 1: In Vitro Efficacy of Atractylenolide |
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Parameter Cell Line/System Value Reference
PSMD4 Binding ]
o Recombinant PSMD4 0.4 uM [1]
Affinity (Kd)
LPS-stimulated
IC50 for TNF-a )
o peritoneal 23.1uM [5]1[6]
Inhibition
macrophages
o ] LPS-stimulated
IC50 for Nitric Oxide )
o peritoneal 41.0 uM [5][6]
(NO) Inhibition
macrophages
] o LPS-activated
IC50 for INOS Activity ]
o peritoneal 67.3 uM [51[6]
Inhibition
macrophages
HT-29 human colon
IC50 for Anti- )
, _ adenocarcinoma cells  95.7 uM [7]
proliferative Effect
(48h)
) HT-29 human colon
IC50 for Anti- _
) ) adenocarcinoma cells  57.4 uM [7]
proliferative Effect
(72h)
Table 2: Cellular Effects of Atractylenolide |
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Effect

Cell Type

Concentration

Outcome Reference

Enhanced CD8+

MC38-OVA cells

co-cultured with

Increased tumor

T cell-mediated 5.0 uM o [1]
o OT-1CD8+ T cell killing
cytotoxicity
cells
Increased IFN-y Co-culture of OT- Enhanced
and TNF-a I T cells and 5uM cytokine release [1]
secretion MC38-OVA cells by T cells
Reduced IL-6 LPS-stimulated ) Marked reduction
Concentration- ] ]
and TNF-a RAW?264.7 in cytokine [4]
dependent
release macrophages release
Inhibition of NF- )
Suppression of
KB, ERK1/2, and LPS-treated - )
Not specified inflammatory [4]
p38 RAW264.7 cells ) )
. signaling
phosphorylation

Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target

Engagement

This protocol is designed to verify the binding of Atractylenolide I to its target protein, PSMD4,

within a cellular context. The principle is based on the ligand-induced thermal stabilization of

the target protein.

Materials:

Atractylenolide | (ATT-I)

DMSO (vehicle control)

PBS with protease inhibitors

Target cells (e.g., MC38 colorectal cancer cells)
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 Lysis buffer (e.g., RIPA buffer)

¢ Antibodies: Anti-PSMD4, HRP-conjugated secondary antibody
o SDS-PAGE and Western blotting reagents

Procedure:

e Cell Treatment: Culture MC38 cells to 80-90% confluency. Treat cells with a saturating
concentration of ATT-1 (e.g., 50 uM) or DMSO for 2-4 hours at 37°C.

e Cell Harvesting and Heat Challenge:
o Harvest cells and wash with PBS containing protease inhibitors.
o Resuspend the cell pellet in PBS and aliquot into PCR tubes.

o Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C in 2-3°C
increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

o Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

o Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C
to pellet aggregated proteins.

o Western Blot Analysis:
o Collect the supernatant containing the soluble protein fraction.
o Determine protein concentration using a BCA assay.

o Perform SDS-PAGE and Western blotting using an anti-PSMD4 antibody to detect the
amount of soluble PSMD4 at each temperature.

o Data Analysis: Quantify the band intensities. A positive thermal shift (higher melting
temperature) in the ATT-I treated samples compared to the control indicates target
engagement.
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Immunoproteasome Activity Assay

This assay measures the chymotrypsin-like, trypsin-like, and caspase-like activities of the
immunoproteasome in cell lysates treated with Atractylenolide I.

Materials:

Target cells (e.g., MC38 cells)
o Atractylenolide I (ATT-I)

e Lysis buffer (25 mM Tris-HCI pH 7.5, 5 mM MgClz, 10% glycerol, 1 mM ATP, 1 mM DTT, 1x
protease inhibitor cocktail)

e Fluorogenic substrates:
o Chymotrypsin-like (B5i): Ac-ANW-AMC
o Trypsin-like (B2i): Ac-PAL-AMC
o Caspase-like (B1i): Ac-KQL-AMC

o Proteasome activity assay buffer (50 mM Tris-HCI pH 7.5, 1 mg/ml BSA, 1 mM EDTA, 1 mM
ATP, 1 mM DTT)

o 96-well black plates
e Fluorometer
Procedure:

e Cell Treatment and Lysis: Treat MC38 cells with ATT-I (e.g., 5 uM) or DMSO for 24 hours.
Lyse the cells in proteasome activity lysis buffer.

e Assay Setup: In a 96-well black plate, add cell lysate (10-20 ug of protein) to each well.

o Substrate Addition: Add the specific fluorogenic substrate to a final concentration of 12.5-50
MM in proteasome activity assay buffer.
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o Kinetic Measurement: Immediately measure the fluorescence intensity (Excitation: 380 nm,
Emission: 460 nm) at 37°C every 3-5 minutes for 30-60 minutes using a fluorometer.

o Data Analysis: Calculate the rate of substrate cleavage (increase in fluorescence over time).
An increased rate in ATT-I treated samples indicates enhanced immunoproteasome activity.

CD8+ T Cell-Mediated Cytotoxicity Assay

This protocol assesses the ability of Atractylenolide I to enhance the killing of tumor cells by
cytotoxic T lymphocytes.

Materials:
o Target tumor cells expressing a model antigen (e.g., MC38-OVA cells expressing luciferase)
o Effector T cells specific for the model antigen (e.g., OT-1 CD8+ T cells)
o Atractylenolide I (ATT-I)
e Cell culture medium (e.g., RPMI-1640 with 10% FBS)
e Luciferase assay reagent
e Luminometer
Procedure:
o Cell Co-culture:
o Seed MC38-OVA-luciferase cells in a 96-well plate.
o Pre-treat the tumor cells with ATT-1 (e.g., 5 M) or DMSO for 24 hours.
o Add OT-I CD8+ T cells at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).
 Incubation: Co-culture the cells for 24-48 hours at 37°C.

o Cytotoxicity Measurement:
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o Lyse the remaining viable tumor cells.

o Measure the luciferase activity using a luminometer.

o Data Analysis: A decrease in luciferase signal in the ATT-I treated co-cultures compared to
the control indicates enhanced T cell-mediated cytotoxicity. The percentage of specific lysis
can be calculated.
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Caption: Atractylenolide | enhances immunoproteasome-mediated antigen presentation.
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Target Validation Functional Assays
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Caption: Experimental workflow for studying Atractylenolide I's effect on immunoproteasome
function.
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Caption: Anti-inflammatory signaling pathways inhibited by Atractylenolide I.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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